molecular formula C9H9IO3 B054573 5-Iodo-2,4-dimethoxybenzaldehyde CAS No. 121177-67-1

5-Iodo-2,4-dimethoxybenzaldehyde

Cat. No. B054573
M. Wt: 292.07 g/mol
InChI Key: RKDRKAVGBBJYJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar iodinated benzaldehydes often involves halogenation reactions, where an iodine atom is introduced into the aromatic ring. For instance, a methodology reported for synthesizing 2,4-dimethyl-5-iodobenzaldehyde, a related compound, involves a multi-step process starting from 2,4-dimethylbenzyl alcohol, leading to the halogenated aldehyde in good yield (Akula et al., 2002). This approach may offer insights into potential synthesis routes for 5-Iodo-2,4-dimethoxybenzaldehyde.

Molecular Structure Analysis

Studies on related compounds show the importance of hydrogen bonding, iodo-nitro interactions, and aromatic pi-pi stacking interactions in defining the molecular and crystal structure. For example, the structure of 2-hydroxy-3-iodo-5-nitrobenzaldehyde demonstrates how these interactions contribute to the three-dimensional aggregation of molecules (Garden et al., 2004). Such insights can be relevant when considering the molecular arrangement of 5-Iodo-2,4-dimethoxybenzaldehyde.

Chemical Reactions and Properties

Iodinated aromatic aldehydes like 5-Iodo-2,4-dimethoxybenzaldehyde participate in various organic reactions, including condensation to form Schiff bases and as intermediates in the synthesis of heterocyclic compounds. The synthesis and structural analysis of Schiff bases from similar aldehydes underline the reactivity and potential applications of these compounds in synthesizing complex molecules (Khalaji et al., 2010).

Physical Properties Analysis

While specific data on 5-Iodo-2,4-dimethoxybenzaldehyde are scarce, related compounds show varied physical properties influenced by molecular structure, including melting points, solubility, and crystalline form. The crystal structure and hydrogen bonding patterns significantly impact these properties, as seen in the analysis of dimethoxybenzaldehydes and their derivatives (Maru & Shah, 2013).

Chemical Properties Analysis

The chemical behavior of 5-Iodo-2,4-dimethoxybenzaldehyde can be inferred from studies on similar compounds, highlighting the influence of substituents on reactivity, especially in electrophilic aromatic substitution reactions where the iodine and methoxy groups play a crucial role. The reactivity patterns of iodinated and dimethoxy-substituted benzaldehydes in forming Schiff bases and engaging in nucleophilic additions are pivotal in understanding the chemical properties of the compound (Punitha et al., 2020).

Scientific Research Applications

  • Synthesis of Isochroman Analogues : 5-Iodo-2,4-dimethoxybenzaldehyde has been used in the synthesis of racemic isochroman analogues, including an analogue of the michellamines. This involves the coupling of compounds using Suzuki methodology, showcasing its potential in complex organic syntheses (Koning, Michael, & Otterlo, 1999).

  • Aggregation and Crystal Structure Analysis : Studies have been conducted on similar compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde, analyzing their aggregation and crystal structure. This includes examining intermolecular interactions and geometric properties, which can be relevant for understanding the physical and chemical characteristics of 5-Iodo-2,4-dimethoxybenzaldehyde as well (Garden et al., 2004).

  • Synthesis of Radioiodinated Compounds : This compound has been used in the synthesis of radioiodinated benzylideneanabaseine, a potential marker for small cell lung carcinoma. This highlights its role in creating compounds of medical importance (Akula, Zhang, & Kabalka, 2002).

  • Optical and Thermal Studies : Research has been conducted on exo⇔endo isomerism and molecular electrostatic potential studies of similar compounds like 2,5-dimethoxybenzaldehyde. These studies involve thermal behavior analysis and optical studies, which can be relevant for understanding the properties of 5-Iodo-2,4-dimethoxybenzaldehyde (Al‐Zaqri et al., 2020).

  • Metal Complex Synthesis and Optical Studies : The synthesis and optical studies of metal complexes using related compounds like 3,4-dimethoxy benzaldehyde have been explored. This application is significant in the field of materials science and chemistry (Mekkey, Mal, & Kadhim, 2020).

Safety And Hazards

The safety data sheet for 5-Iodo-2,4-dimethoxybenzaldehyde indicates that it may cause skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation . It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 .

properties

IUPAC Name

5-iodo-2,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDRKAVGBBJYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557927
Record name 5-Iodo-2,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2,4-dimethoxybenzaldehyde

CAS RN

121177-67-1
Record name 5-Iodo-2,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121177-67-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dimethoxy-benzaldehyde (20.0 g, 120.4 mmol) in methanol (550 mL) was added a solution of iodine monochloride (23.25 g, 144.9 mmol) in methanol (60 mL) dropwise over 20 min. The solution was allowed to stir at ambient temperature for 3 hours and then poured into a solution of hydrochloric acid (0.5 M, 600 mL). The resulting precipitate was collected by filtration, washed with water, and dried in vacuo. The crude product was further recrystallized from a mixture of tetrahydrofuran and heptane (1:1, v/v) to give the title compound as a white solid (30.62 g, 87.5%), m.p. 170–172° C. 1H NMR (CDCl3) δ 10.19 (s, 1H), 8.22 (s, 1H), 6.39 (s, 1H), 3.97 (s, 3H), 3.95 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23.25 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Yield
87.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CQ Meng, L Ni, KJ Worsencroft, Z Ye… - Journal of medicinal …, 2007 - ACS Publications
Starting from a simple chalcone template, structure−activity relationship (SAR) studies led to a series of carboxylated, heteroaryl-substituted chalcone derivatives as novel, potent …
Number of citations: 62 pubs.acs.org
BA Hathaway, KL White, ME McGill - Synthetic Communications, 2007 - Taylor & Francis
Iodination of the three methoxybenzaldehydes, four dimethoxybenzaldehydes, vanillin, and piperonal by two methods were compared. Iodine and periodic acid gave better yields for …
Number of citations: 35 www.tandfonline.com

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